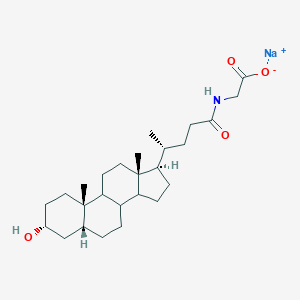

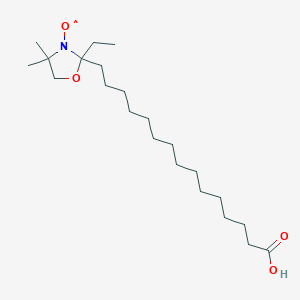

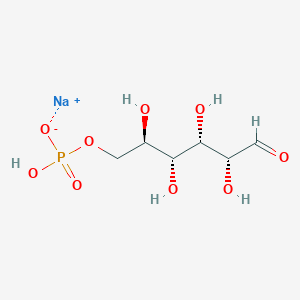

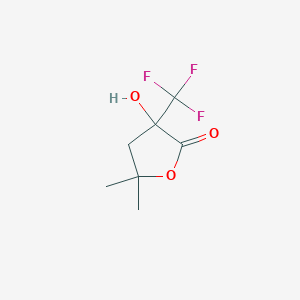

3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one

カタログ番号 B162762

CAS番号:

126953-88-6

分子量: 198.14 g/mol

InChIキー: MLXTZSCAFBJBMG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one is a chemical compound . It belongs to the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Esters, and Fluorinated Intermediates .

Molecular Structure Analysis

The molecular formula of 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one is C7H9F3O3. The molecular weight is 198.14 g/mol. The structure includes a trifluoromethyl group attached to an oxolan-2-one ring, which is further substituted with two methyl groups .科学的研究の応用

Synthesis and Chemical Properties

- Synthetic Utility in Organic Chemistry : The compound is related to a group of chemicals that are crucial in the synthesis of various organic compounds. For instance, 1,2-oxazines and related compounds can be synthesized from specific precursors through dehydration and cyclization processes. These compounds serve as important intermediates in organic synthesis, enabling the preparation of a wide range of chemical entities with potential applications in drug development and materials science M. Sainsbury, 1991.

Biorefinery and Biomass Conversion

- Biomass Conversion to Value-Added Chemicals : Derivatives of the compound under discussion, such as furan derivatives, play a significant role in the conversion of plant biomass into valuable chemicals. These chemicals serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This transition supports the development of sustainable sources of monomers, polymers, fuels, and other chemicals V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017.

Catalysis and Green Chemistry

- Catalytic Applications in Green Chemistry : The fluoroalkylation reactions, including those involving trifluoromethyl groups, have been explored in aqueous media as part of the green chemistry initiative. These reactions are vital for introducing fluorine-containing functionalities into molecules, enhancing their physical, chemical, and biological properties. Such modifications are crucial for the development of new pharmaceuticals, agrochemicals, and functional materials under environmentally friendly conditions Hai‐Xia Song, Qiu‐Yan Han, Cheng-Long Zhao, Cheng‐Pan Zhang, 2018.

Bioactive Properties and Medicinal Chemistry

- Biological Activities and Therapeutic Potentials : Various studies have focused on the biological activities of compounds structurally related to 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one. For example, hydroxycinnamic acids (HCAs) and their derivatives have been investigated for their antioxidant properties, revealing insights into the structure-activity relationships that govern their efficacy. Such compounds are of interest in medicinal chemistry for their potential to manage oxidative stress-related diseases N. Razzaghi-Asl, J. Garrido, H. Khazraei, F. Borges, O. Firuzi, 2013.

特性

IUPAC Name |

3-hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-5(2)3-6(12,4(11)13-5)7(8,9)10/h12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXTZSCAFBJBMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)(C(F)(F)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560209 |

Source

|

| Record name | 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

CAS RN |

126953-88-6 |

Source

|

| Record name | 3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Glycolithocholic acid sodium salt

24404-83-9

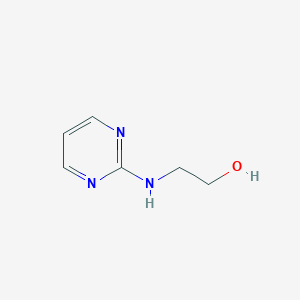

2-(Pyrimidin-2-ylamino)ethanol

1742-25-2

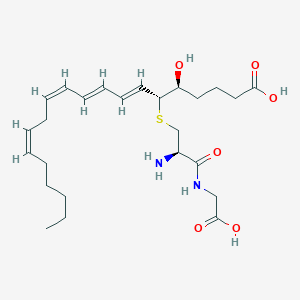

leukotriene D4

73836-78-9

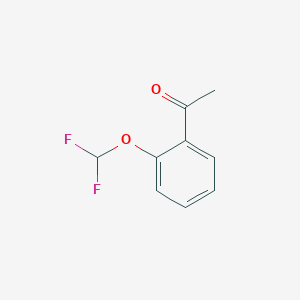

1-(2-(Difluoromethoxy)phenyl)ethanone

127842-55-1